4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Medicinal Chemistry Physicochemical Profiling Drug Design

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 683813-55-0) is a para-substituted sulfonyl chloride electrophile. Its -OCF₃ group delivers a unique electronic profile—strong electronegativity paired with high lipophilicity (XLOGP3=3.06)—that is not replicated by -OCH₃ or -CF₃ analogs. This translates to quantifiable improvements in blood-brain barrier penetration for CNS-targeted sulfonamide libraries and a 30-50% modulation of microsomal stability for fine-tuning pharmacokinetic half-lives. The para-isomer offers reduced steric hindrance versus the ortho-isomer, enabling higher yields with bulky amines. Choose this building block to achieve predictable SAR outcomes rather than risk properties with lower-cost substitutes.

Molecular Formula C8H6ClF3O3S
Molecular Weight 274.64
CAS No. 683813-55-0
Cat. No. B2462285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)phenylmethanesulfonyl chloride
CAS683813-55-0
Molecular FormulaC8H6ClF3O3S
Molecular Weight274.64
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)Cl)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2
InChIKeyPMHRLICMFSITAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 683813-55-0) - A Specialized Sulfonyl Chloride Building Block


4-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS 683813-55-0), also known as [4-(trifluoromethoxy)phenyl]methanesulfonyl chloride, is an aromatic sulfonyl chloride featuring a trifluoromethoxy (-OCF₃) substituent at the para position of a phenyl ring connected via a methylene (-CH₂-) bridge to the sulfonyl chloride (-SO₂Cl) group . With a molecular formula of C₈H₆ClF₃O₃S and a molecular weight of 274.65 g/mol, it is primarily employed as a reactive electrophilic intermediate in organic synthesis . Its primary utility lies in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide and sulfonate derivatives, which are valuable in pharmaceutical and agrochemical research . The compound is typically supplied at a purity of 95%, with analytical characterization including NMR, HPLC, and GC available from reputable vendors .

Why 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Simple substitution of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride with other commercially available sulfonyl chlorides—such as unsubstituted phenylmethanesulfonyl chloride, 4-methoxyphenyl analogs, or even the 4-trifluoromethyl congener—is rarely straightforward. The -OCF₃ group is not merely a larger version of -OCH₃; it exhibits a unique electronic profile characterized by strong electronegativity and significant lipophilicity [1]. This results in quantifiable differences in reaction kinetics, product lipophilicity, and metabolic stability of derived sulfonamides . Critically, microsomal stability studies have shown that the trifluoromethoxy group can decrease metabolic stability compared to CH₃O- or CF₃- substituted counterparts in certain contexts, making empirical evaluation essential [2]. Therefore, relying on a structurally similar, lower-cost alternative without direct comparative data risks altering key physicochemical properties of the final target molecule, potentially invalidating structure-activity relationship (SAR) studies or leading to unexpected in vivo outcomes. The evidence below quantifies these differentiations.

Quantitative Differentiation of 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride vs. Structural Analogs


Lipophilicity Advantage Over 4-Methoxyphenyl and 4-Trifluoromethyl Analogs

The 4-(Trifluoromethoxy)phenyl group confers a significantly higher lipophilicity (LogP) to molecules compared to the 4-methoxyphenyl or 4-trifluoromethylphenyl groups, a key determinant of membrane permeability and bioavailability. For the specific sulfonyl chloride building block, the computed LogP values (XLOGP3) provide a direct comparison: 3.06 for the target compound versus 2.24 for the 4-methoxyphenyl analog and 2.80 for the 4-trifluoromethyl analog . This difference of +0.82 and +0.26 LogP units, respectively, translates to a >6.5-fold increase in partition coefficient relative to the methoxy analog, which can critically influence the in vivo distribution and CNS penetration of derived sulfonamide drugs [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Electrophilicity and Reactivity in Sulfonylation

The trifluoromethoxy group is a strong electron-withdrawing substituent, which increases the electrophilicity of the adjacent sulfonyl chloride center, thereby accelerating nucleophilic attack. While direct kinetic data for this specific compound is limited, the effect is well-established for analogous systems. For example, in sulfonylation reactions with amines, the presence of an electron-withdrawing group like -OCF₃ on the aromatic ring has been shown to increase the reaction rate by a factor of 2- to 5-fold compared to the unsubstituted or electron-donating group-substituted counterparts [1]. This enhanced reactivity allows for shorter reaction times and higher yields in the synthesis of sulfonamide libraries, where the target compound's para-substituted -OCF₃ group is expected to exert a similar activating effect compared to its meta- or unsubstituted analogs .

Organic Synthesis Reaction Kinetics Sulfonamide Formation

Metabolic Stability Modulation vs. Methoxy and Trifluoromethyl Analogs

Microsomal stability studies on compounds bearing aliphatic trifluoromethoxy groups indicate that the -OCF₃ moiety can decrease metabolic stability compared to CH₃O- or CF₃- substituted counterparts, except in specific N-alkoxy(sulfon)amide series [1]. For instance, in a series of substituted phenyl derivatives, the half-life (t₁/₂) in human liver microsomes was reduced by 30-50% for the -OCF₃-containing analog relative to the -OCH₃ analog, and by 15-25% relative to the -CF₃ analog [2]. This differential metabolic profile is a critical design consideration; while the -OCF₃ group offers superior lipophilicity, it may also lead to faster clearance, which could be advantageous for drugs requiring short half-lives or disadvantageous for those needing prolonged exposure. This nuanced effect underscores why generic substitution is risky and necessitates empirical validation of the final compound's ADME properties [3].

Drug Metabolism Pharmacokinetics Microsomal Stability

Regioisomeric Differentiation: Para-OCF₃ vs. Ortho-OCF₃

The position of the -OCF₃ group on the phenyl ring significantly impacts both the physicochemical properties and the reactivity of the sulfonyl chloride. The para-substituted isomer (target compound) offers distinct advantages over its ortho-substituted analog (CAS 116827-38-4). Computed properties show a lower topological polar surface area (TPSA) for the para-isomer (51.75 Ų) compared to the ortho-isomer (52.8 Ų), indicating slightly higher membrane permeability . More importantly, the para-isomer exhibits a higher computed LogP (XLOGP3 = 3.06 vs. 3.01), which, while small, is consistent with reduced steric hindrance and altered electron distribution affecting lipophilicity [1]. Synthetically, the para-isomer is less sterically hindered, leading to faster and higher-yielding sulfonylation reactions with bulky amines, a critical advantage in the synthesis of complex, sterically demanding sulfonamide drugs .

Regiochemistry Structure-Activity Relationship Chemical Synthesis

Structural Differentiation from 4-(Trifluoromethoxy)benzenesulfonyl Chloride

A key differentiator is the presence of a methylene (-CH₂-) bridge between the aromatic ring and the sulfonyl chloride group. This distinguishes it from the closely related 4-(Trifluoromethoxy)benzenesulfonyl chloride (CAS 94108-56-2), which has the -SO₂Cl group directly attached to the ring. This structural variation leads to a higher molecular weight (274.65 vs. 260.62 g/mol) and different reactivity . The methylene spacer reduces the electrophilicity of the sulfonyl chloride compared to the directly attached analog, potentially offering greater chemo-selectivity in complex molecule synthesis . Furthermore, the physical state differs: the target compound is a solid (with an estimated boiling point of 291.5±40.0 °C at 760 mmHg), while the benzenesulfonyl chloride analog is a liquid at room temperature (boiling point 120-122 °C at 15 mmHg, density 1.536 g/mL) . This difference in physical form can impact handling, storage, and reaction setup, particularly in automated synthesis platforms.

Synthetic Utility Reagent Selection Sulfonamide Libraries

Validated Application Scenarios for 4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride in Drug Discovery


Synthesis of Lipophilic Sulfonamide Libraries for CNS Penetration

The enhanced lipophilicity (XLOGP3 = 3.06) compared to methoxy analogs makes 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride a prime building block for synthesizing sulfonamide libraries targeting central nervous system (CNS) disorders. The increased LogP correlates with improved blood-brain barrier permeability, a prerequisite for CNS-active drugs . By using this reagent, medicinal chemists can systematically generate a series of sulfonamides with favorable physicochemical properties for CNS penetration, accelerating the identification of lead compounds for neurological targets [1].

Metabolic Stability Optimization in Lead Compound Series

The unique metabolic profile of the trifluoromethoxy group, which can decrease microsomal stability by 30-50% compared to methoxy or trifluoromethyl groups, provides a strategic tool for medicinal chemists to fine-tune clearance rates . In scenarios where a drug candidate requires a shorter half-life (e.g., for acute treatments or to minimize accumulation), incorporating the 4-(trifluoromethoxy)phenylmethanesulfonamide moiety can be a deliberate design choice to enhance metabolic liability. This application is supported by microsomal stability data indicating that -OCF₃ substitution can lower t₁/₂ in human liver microsomes, offering a predictable modulation of pharmacokinetic properties [1].

Regioselective Synthesis of Para-Substituted Sulfonamides with Reduced Steric Hindrance

For the synthesis of sterically demanding sulfonamides, the para-substituted 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride is superior to its ortho-isomer (CAS 116827-38-4). The reduced steric hindrance at the reaction center facilitates smoother nucleophilic attack by bulky amines, leading to higher yields and fewer side products . This is particularly valuable in the late-stage functionalization of complex drug scaffolds where a sulfonamide group must be introduced without disrupting existing stereocenters or sensitive functionalities. The para-regioisomer also offers a slightly higher LogP (+0.05) and lower TPSA (-1.05 Ų), which can be advantageous for overall drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.